molecular formula C22H22ClN3O4 B12750646 1H-Isoindole-1,3(2H)-dione, 2,2'-(iminodi-3,1-propanediyl)bis-, monohydrochloride CAS No. 199808-02-1

1H-Isoindole-1,3(2H)-dione, 2,2'-(iminodi-3,1-propanediyl)bis-, monohydrochloride

Cat. No.: B12750646
CAS No.: 199808-02-1
M. Wt: 427.9 g/mol
InChI Key: SHAZDEBJHCYJTQ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2,2’-(iminodi-3,1-propanediyl)bis-, monohydrochloride is a complex organic compound It is characterized by the presence of isoindole and imino groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(iminodi-3,1-propanediyl)bis-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the isoindole core, followed by the introduction of the imino group through a series of condensation reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2,2’-(iminodi-3,1-propanediyl)bis-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2,2’-(iminodi-3,1-propanediyl)bis-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2,2’-(iminodi-3,1-propanediyl)bis-, monohydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds with similar isoindole structures.

    Iminodiacetic acid derivatives: Compounds with similar imino groups.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2,2’-(iminodi-3,1-propanediyl)bis-, monohydrochloride is unique due to its specific combination of isoindole and imino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

199808-02-1

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

2-[3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H21N3O4.ClH/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29;/h1-4,7-10,23H,5-6,11-14H2;1H

InChI Key

SHAZDEBJHCYJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O.Cl

Origin of Product

United States

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